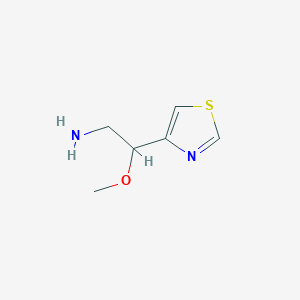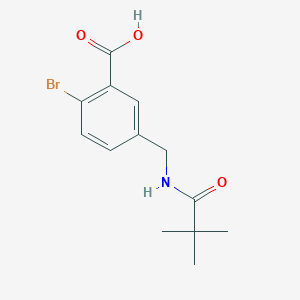
2-Bromo-5-(pivalamidomethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(pivalamidomethyl)benzoic acid is an organic compound with the molecular formula C13H16BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a pivalamidomethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of this compound.
Industrial Production Methods
Industrial production of 2-Bromo-5-(pivalamidomethyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(pivalamidomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzoic acid derivatives, while reduction reactions can produce different reduced forms of the compound .
Applications De Recherche Scientifique
2-Bromo-5-(pivalamidomethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(pivalamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pivalamidomethyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxybenzoic acid: A similar compound with a methoxy group instead of a pivalamidomethyl group.
2-Bromo-5-methylbenzoic acid: Features a methyl group at the 5-position.
Uniqueness
2-Bromo-5-(pivalamidomethyl)benzoic acid is unique due to the presence of the pivalamidomethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1381846-27-0 |
|---|---|
Formule moléculaire |
C13H16BrNO3 |
Poids moléculaire |
314.17 g/mol |
Nom IUPAC |
2-bromo-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
KIMZYDVYCVVENK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
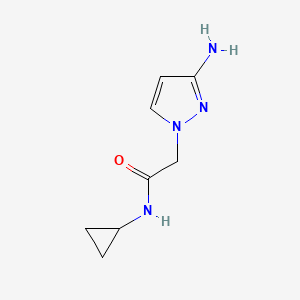

![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
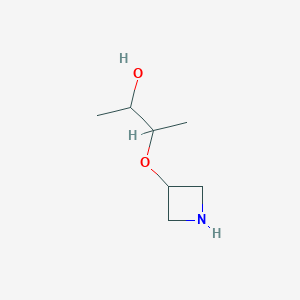
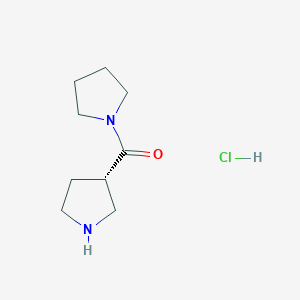
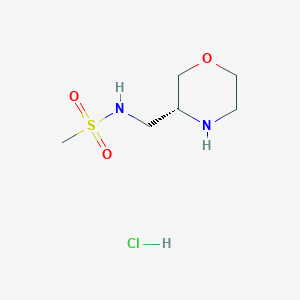
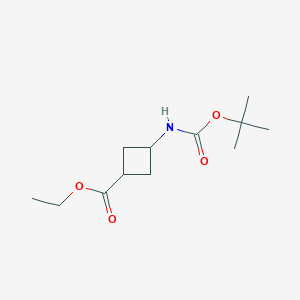
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)

![2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084760.png)
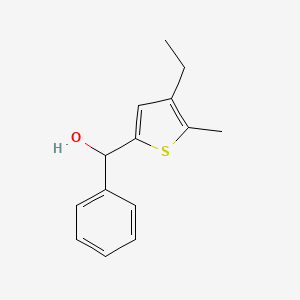
![(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13084775.png)
